molecular formula C15H14N2O3 B300397 2-Oxo-2-(4-toluidino)ethylnicotinate

2-Oxo-2-(4-toluidino)ethylnicotinate

Cat. No. B300397
M. Wt: 270.28 g/mol
InChI Key: XRRCJWDAUPRMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(4-toluidino)ethylnicotinate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

2-Oxo-2-(4-toluidino)ethylnicotinate inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This results in the inhibition of B cell activation and proliferation, as well as the suppression of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Oxo-2-(4-toluidino)ethylnicotinate has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit the proliferation of B cells and cancer cells.

Advantages and Limitations for Lab Experiments

2-Oxo-2-(4-toluidino)ethylnicotinate has several advantages as a research tool. It is highly selective for BTK, which reduces off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, 2-Oxo-2-(4-toluidino)ethylnicotinate has some limitations, including its relatively high cost and limited solubility in water.

Future Directions

There are several future directions for the research and development of 2-Oxo-2-(4-toluidino)ethylnicotinate. One area of interest is the potential use of 2-Oxo-2-(4-toluidino)ethylnicotinate in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-Oxo-2-(4-toluidino)ethylnicotinate in humans.
Conclusion
In summary, 2-Oxo-2-(4-toluidino)ethylnicotinate is a promising small molecule inhibitor of BTK with potential therapeutic applications in various autoimmune diseases and cancers. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 2-Oxo-2-(4-toluidino)ethylnicotinate involves the reaction of 2-oxo-2-(4-toluidino)ethyl chloride with nicotinic acid in the presence of a base. The reaction yields 2-Oxo-2-(4-toluidino)ethylnicotinate as a white solid with a high purity.

Scientific Research Applications

2-Oxo-2-(4-toluidino)ethylnicotinate has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, 2-Oxo-2-(4-toluidino)ethylnicotinate has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has also demonstrated efficacy in the treatment of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Product Name

2-Oxo-2-(4-toluidino)ethylnicotinate

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XRRCJWDAUPRMSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

solubility

40.5 [ug/mL]

Origin of Product

United States

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